molecular formula C22H26FN3O2 B243911 3-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide

3-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B243911
M. Wt: 383.5 g/mol
InChI Key: FZAYLTQAZCAPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 3-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it has been suggested that this compound may act as a modulator of neurotransmitter systems such as dopamine, serotonin, and norepinephrine. It has also been proposed that this compound may interact with other molecular targets such as ion channels and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide have been investigated in various studies. In one study, this compound was found to increase the release of dopamine in the striatum of rats, suggesting a potential role in the treatment of dopamine-related disorders such as Parkinson's disease. In another study, this compound was found to reduce anxiety-like behavior in mice, indicating a potential use in the treatment of anxiety disorders. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

3-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize using different methods. Another advantage is that this compound has been studied extensively in various fields, providing a wealth of information for researchers. However, one limitation is that the mechanism of action of this compound is not fully understood, making it difficult to design experiments to investigate its effects. Another limitation is that this compound may have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on 3-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide. One direction is to investigate the mechanism of action of this compound in more detail, using techniques such as molecular modeling and site-directed mutagenesis. Another direction is to explore the potential of this compound as a therapeutic agent for different diseases, such as cancer and neurological disorders. Additionally, further studies are needed to investigate the biochemical and physiological effects of this compound in different animal models and in humans. Finally, it may be interesting to explore the potential of this compound as a tool for studying neurotransmitter systems and other molecular targets in the brain.
Conclusion
3-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has been studied extensively for its potential applications in various fields. This compound has been synthesized using different methods and has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for research on this compound, including investigating its mechanism of action in more detail, exploring its potential as a therapeutic agent for different diseases, and studying its effects on neurotransmitter systems and other molecular targets in the brain.

Synthesis Methods

The synthesis of 3-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been reported in the literature using different methods. One of the methods involves the reaction of 3-fluorobenzoyl chloride with 4-(3-methylbutanoyl)-1-piperazinecarboxamide in the presence of a base such as triethylamine. Another method involves the reaction of 3-fluorobenzamide with 4-(3-methylbutanoyl)-1-piperazine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Scientific Research Applications

3-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as anxiety, depression, and schizophrenia. In neuroscience, this compound has been studied for its effects on neurotransmitter systems such as dopamine, serotonin, and norepinephrine. In cancer research, this compound has been explored for its potential as a therapeutic agent for the treatment of different types of cancer.

properties

Molecular Formula

C22H26FN3O2

Molecular Weight

383.5 g/mol

IUPAC Name

3-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C22H26FN3O2/c1-16(2)14-21(27)26-12-10-25(11-13-26)20-8-6-19(7-9-20)24-22(28)17-4-3-5-18(23)15-17/h3-9,15-16H,10-14H2,1-2H3,(H,24,28)

InChI Key

FZAYLTQAZCAPGS-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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